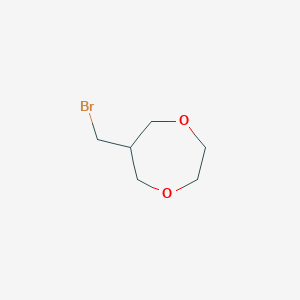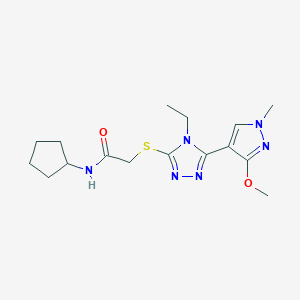![molecular formula C19H32BClO3Si B2890823 2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester CAS No. 2304635-51-4](/img/structure/B2890823.png)
2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester” is a chemical compound with the IUPAC name tert-butyldimethyl ( (3-methyl-2- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane . It is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C20H35BO3Si/c1-15-12-11-13-16 (14-22-25 (9,10)18 (2,3)4)17 (15)21-23-19 (5,6)20 (7,8)24-21/h11-13H,14H2,1-10H3 .Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical and Chemical Properties Analysis
This compound has a molecular weight of 362.39 . It is stored at a temperature of +4°C .Applications De Recherche Scientifique
Decarboxylative Borylation
Decarboxylative borylation of aryl and alkenyl carboxylic acids with bis(pinacolato)diboron has been achieved using tert-butyl isonicotinate as a catalyst under base-free conditions. This method enables the conversion of a variety of aryl carboxylic acids possessing different functional groups and electronic properties to aryl boronate esters, providing a new avenue for using carboxylic acid as building blocks in organic synthesis. Mechanistic analysis suggests that the reaction proceeds through coupling of a transient aryl radical with a pyridine-stabilized boryl radical, highlighting an innovative approach to borylation without the need for transition metals (Wan-Min Cheng et al., 2017).
Alkene-1,1-diboronic Esters Synthesis
The synthesis of alkene-1,1-diboronic esters from the condensation of triborylmethide ions with ketones or aldehydes presents a versatile method for creating synthetically useful intermediates. These esters can undergo further reactions to form carboxylic acids, α-bromoalkeneboronic esters, and alkenyl-1,1-dimercuric chlorides, demonstrating their potential as intermediates in organic synthesis (D. Matteson & P. B. Tripathy, 1974).
Phosphorescence from Arylboronic Esters
Arylboronic esters, typically used in Suzuki-Miyaura cross-coupling, have been found to exhibit long-lived room-temperature phosphorescence in the solid state. This discovery updates the general notion of phosphorescent organic molecules, suggesting that heavy atoms and/or carbonyl groups are not strictly necessary for the efficient generation of a triplet excited state. Theoretical calculations indicate that the phosphorescence may be due to out-of-plane distortion at the B-Cipso moiety, with solid-state molecular packing playing a significant role in determining phosphorescence properties (Yoshiaki Shoji et al., 2017).
Mécanisme D'action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . As a synthetic reagent, it’s likely that its activity would be optimized under controlled laboratory conditions.
Safety and Hazards
Orientations Futures
The tert-butyldimethylsilyloxy group holds promise for future applications due to its high hydrolytic stability . It can be used as a reactant in palladium-catalyzed Suzuki-Miyaura coupling reactions . The synthesis of anti-homoallylic alcohols by allylation reaction with aldehydes in the presence of an iridium complex-catalyst is another potential application .
Propriétés
IUPAC Name |
tert-butyl-[[3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BClO3Si/c1-17(2,3)25(8,9)22-13-14-11-10-12-15(21)16(14)20-23-18(4,5)19(6,7)24-20/h10-12H,13H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVOBKPEMWVQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BClO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2890741.png)
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2890742.png)

![N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2890746.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2890749.png)
![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2890752.png)



![Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B2890757.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2890758.png)


![1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2890761.png)
